An In-depth Technical Guide to Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate: Synthesis, Structure, and Physicochemical Characterization
An In-depth Technical Guide to Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate: Synthesis, Structure, and Physicochemical Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate, a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. This document details the molecule's chemical structure, predicted physicochemical properties, and a robust, step-by-step protocol for its synthesis via the N-acylation of Methyl 3-amino-2-thiophenecarboxylate. Furthermore, it offers an in-depth analysis of the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to aid in its structural elucidation and characterization. The guide also briefly explores the potential applications of this class of compounds in drug discovery, drawing parallels with structurally related molecules exhibiting biological activity.
Introduction
Thiophene-based compounds are a cornerstone in the development of novel therapeutic agents and functional organic materials. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in medicinal chemistry. The title compound, Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate, combines the thiophene core with an N-aroyl amino substituent, a motif known to be present in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide aims to provide researchers with the foundational knowledge and practical protocols necessary for the synthesis and characterization of this promising molecule.
Chemical Structure and Physicochemical Properties
The chemical structure of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate comprises a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 3-position with a (4-methylbenzoyl)amino group.
IUPAC Name: Methyl 3-[(4-methylbenzoyl)amino]thiophene-2-carboxylate
Molecular Formula: C₁₄H₁₃NO₃S
Molecular Weight: 275.32 g/mol
Predicted Physicochemical Properties:
The following table summarizes the predicted physicochemical properties of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate. These predictions are generated using established computational models and provide valuable insights for experimental design, formulation, and pharmacokinetic profiling.
| Property | Predicted Value | Method |
| Melting Point (°C) | 140-160 | Based on similar N-aroyl thiophene structures |
| Boiling Point (°C) | > 400 | Computational Estimation |
| LogP | 3.5 ± 0.5 | ALOGPS |
| Water Solubility | Low | Predicted based on LogP |
| pKa (most acidic) | ~10.5 (amide N-H) | Computational Prediction |
| pKa (most basic) | ~-3.0 (carbonyl O) | Computational Prediction |
Note: These are predicted values and should be confirmed by experimental data.
Synthesis and Experimental Protocol
The synthesis of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate is most effectively achieved through the N-acylation of Methyl 3-amino-2-thiophenecarboxylate with 4-methylbenzoyl chloride. The Schotten-Baumann reaction provides a robust and high-yielding method for this transformation.[1][2][3][4][5]
Reaction Scheme:
Caption: Synthetic route to the target compound.
Detailed Experimental Protocol:
Materials:
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Methyl 3-amino-2-thiophenecarboxylate (1.0 eq)[6]
-
4-Methylbenzoyl chloride (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq) or 10% aqueous Sodium Hydroxide solution
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine (saturated aqueous Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-amino-2-thiophenecarboxylate (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0°C in an ice bath. Slowly add pyridine (1.5 eq). The use of a base is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[2][5]
-
Acylation: To the stirred solution, add 4-methylbenzoyl chloride (1.05 eq) dropwise via a syringe. The reaction is exothermic, and maintaining a low temperature during the addition helps to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and the pyridinium hydrochloride salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate as a solid.
Structural Elucidation and Spectroscopic Analysis
The structure of the synthesized compound can be unequivocally confirmed through a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of structurally similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the thiophene and benzoyl rings, the amide proton, and the methyl groups.
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Amide Proton (N-H): A broad singlet is expected in the region of δ 9.0-11.0 ppm.
-
Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two coupled protons on the thiophene ring.
-
Benzoyl Protons: Two doublets in the aromatic region (δ 7.2-7.9 ppm), characteristic of a para-substituted benzene ring.
-
Methyl Ester Protons (O-CH₃): A sharp singlet around δ 3.8-4.0 ppm.
-
Benzoyl Methyl Protons (Ar-CH₃): A sharp singlet around δ 2.3-2.5 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbons: Two signals in the downfield region (δ 160-170 ppm) corresponding to the ester and amide carbonyl carbons.
-
Aromatic Carbons: Multiple signals in the region of δ 110-145 ppm for the carbons of the thiophene and benzoyl rings.
-
Methyl Ester Carbon (O-CH₃): A signal around δ 50-55 ppm.
-
Benzoyl Methyl Carbon (Ar-CH₃): A signal around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
-
C-N Stretch and N-H Bend (Amide II): An absorption band around 1520-1550 cm⁻¹.
-
C-H Aromatic Stretch: Peaks above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): An intense peak at m/z = 275, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragments corresponding to the loss of the methoxy group (M-31), the methylbenzoyl group, and other fragments from the thiophene core are expected.
Potential Applications in Drug Discovery
N-aroyl-3-amino-2-thiophenecarboxylate derivatives are a class of compounds with demonstrated potential in medicinal chemistry. The structural features of the title compound, including the thiophene ring as a versatile scaffold and the amide linkage which can participate in hydrogen bonding, make it an attractive candidate for screening in various biological assays. Analogous thiophene-based molecules have been investigated for a range of therapeutic applications, including:
-
Anti-inflammatory Agents: The N-acylamino-thiophene scaffold is present in molecules that exhibit anti-inflammatory properties.
-
Anticancer Agents: Thiophene derivatives have been explored as inhibitors of various protein kinases and other targets relevant to cancer therapy.[7]
-
Antimicrobial Agents: The compact and electron-rich nature of the thiophene ring can be exploited in the design of novel antibacterial and antifungal agents.
Further derivatization of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate at the ester functionality or on the aromatic rings could lead to the development of a library of compounds for structure-activity relationship (SAR) studies, ultimately aiming to identify potent and selective drug candidates.
Conclusion
This technical guide provides a comprehensive and practical framework for the synthesis, characterization, and potential exploration of Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate. The detailed experimental protocol, based on the reliable Schotten-Baumann reaction, offers a clear path for its preparation in a laboratory setting. The predicted physicochemical and spectroscopic data serve as a valuable reference for researchers to confirm the identity and purity of the synthesized compound. The structural motifs present in this molecule suggest its potential as a valuable building block in the design and development of new therapeutic agents.
Caption: Overall workflow for the synthesis and analysis.
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